N-(3,4-dimethoxybenzyl)-1H-1,2,3-benzotriazol-7-amine
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Overview
Description
N-(3,4-dimethoxybenzyl)-1H-1,2,3-benzotriazol-7-amine, also known as DBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications. DBTA belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1H-1,2,3-benzotriazol-7-amine is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. This compound has been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antibacterial activities. This compound has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxybenzyl)-1H-1,2,3-benzotriazol-7-amine has several advantages for use in lab experiments, including its high stability, low toxicity, and ease of synthesis. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3,4-dimethoxybenzyl)-1H-1,2,3-benzotriazol-7-amine, including its potential use as a diagnostic tool for detecting cancer and other diseases, its use in drug delivery systems, and its potential for use in environmental remediation. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
N-(3,4-dimethoxybenzyl)-1H-1,2,3-benzotriazol-7-amine can be synthesized through a multistep reaction involving the condensation of 3,4-dimethoxybenzaldehyde with 1H-1,2,3-benzotriazole-7-carboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-1H-1,2,3-benzotriazol-7-amine has shown promising results in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer in photodynamic therapy, and as a potential drug candidate for cancer treatment.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2H-benzotriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-20-13-7-6-10(8-14(13)21-2)9-16-11-4-3-5-12-15(11)18-19-17-12/h3-8,16H,9H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLKHZMICNJQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC3=NNN=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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